3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carbonitrile
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Overview
Description
Scientific Research Applications
Synthesis and Antianaphylactic Activity
Researchers have synthesized new derivatives of thieno[3,2-d]1,2,3-triazine, including compounds related to 3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carbonitrile. These compounds showed notable antianaphylactic activity, suggesting potential use in allergic reactions treatment or prevention (Wagner et al., 1993).
X-ray Diffraction in Heterocyclic Design
A study focused on the X-ray diffraction of various heterocyclic compounds, including derivatives of 3-cyanopyridine-2-one. The research contributes to understanding the structural properties of these compounds, which is crucial for their potential application in drug design and other areas of chemistry (Rybakov et al., 2017).
Structural Analysis and Molecular Interactions
Research on the structures of new pyridine derivatives, including hexahydrocycloocta[b]pyridine-3-carbonitriles, has revealed how changes in molecular structure can significantly alter intermolecular interaction patterns. This understanding is essential for the development of new materials and pharmaceuticals (Vishnupriya et al., 2014).
Hirshfeld Surface Analysis and DFT Calculations
The study involving crystal structure and Hirshfeld surface analysis, along with density functional theory (DFT) calculations, of pyridine derivatives, sheds light on the molecular structure and potential interactions. This research is significant in the field of material science and pharmacology (Venkateshan et al., 2019).
Synthesis and Anticancer Activity
A study involving the synthesis of thieno[2,3-d]pyrimidines and related compounds, including 4-aminohexahydrocycloocta[4,5]thieno[2,3-d]pyrimidines, revealed significant anti-tumor activity against human colon carcinoma. This indicates the potential of these compounds in cancer therapy (Kandeel et al., 2012).
Synthesis of Fused Heterocycles and Antimicrobial Activity
Research on the synthesis of fused heterocycles based on thieno[2,3-b]pyridine demonstrated that these compounds possess antimicrobial and antifungal properties. This suggests potential applications in developing new antimicrobial agents (El-Essawy et al., 2010).
Synthesis and Evaluation of Cytotoxicity
A study on the synthesis of thieno[2,3-b]quinoline-2-carboxamide and related derivatives showed that these compounds had significant antiproliferative activity against various human cancer cell lines. This research highlights the potential of these compounds in the development of cancer treatments (Leung et al., 2016).
Synthesis of Benzotriazole Derivatives as Antimicrobial Agents
The synthesis of derivatives of thieno[2,3-b]pyridine-5-carbonitrile and related compounds incorporating a benzotriazole moiety demonstrated antimicrobial and antifungal activities. This research contributes to the search for new antimicrobial agents (Al-Omran et al., 2002).
Safety and Hazards
Properties
IUPAC Name |
6-amino-4-thia-2-azatricyclo[7.6.0.03,7]pentadeca-1,3(7),5,8-tetraene-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3S/c15-8-12-13(16)10-7-9-5-3-1-2-4-6-11(9)17-14(10)18-12/h7H,1-6,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGSEJFLEYCDDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=NC3=C(C=C2CC1)C(=C(S3)C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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